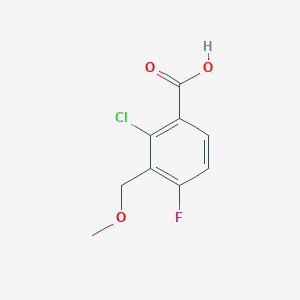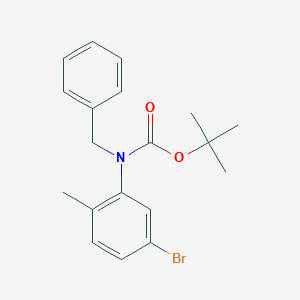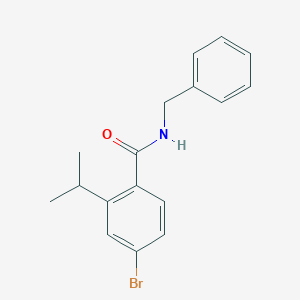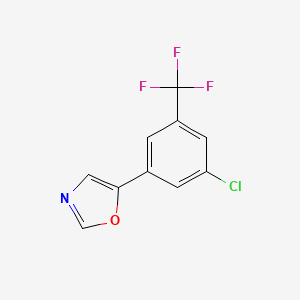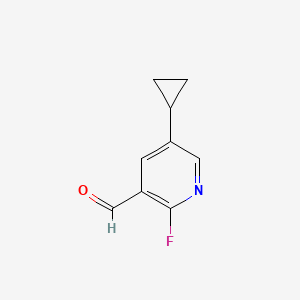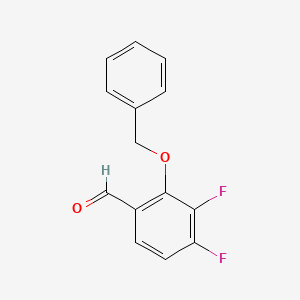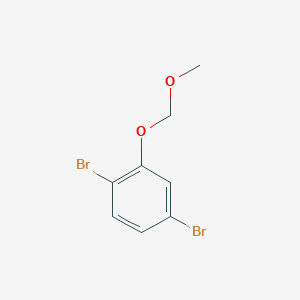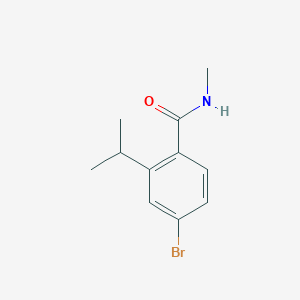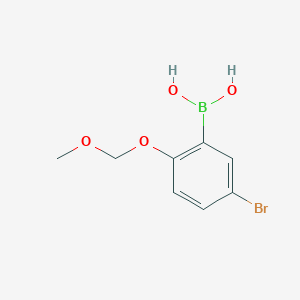
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 2642066-54-2 . It has a molecular weight of 260.88 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 260.88 . The compound is stored at temperatures between 2-8°C .Mécanisme D'action
Target of Action
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in Suzuki-Miyaura coupling , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . It is also used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Pharmacokinetics
The compound is usually stable, easy to purify, and often commercially available . These features suggest that it may have good bioavailability, although this would depend on the specific context of its use.
Result of Action
The result of the compound’s action is the formation of new chemical bonds and structures. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . It is usually stored at a temperature between 2-8°C . The compound’s action, efficacy, and stability can also be influenced by the pH of the environment .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid in laboratory experiments is its versatility. This compound can be used in a variety of reactions, including the Suzuki-Miyaura Coupling, Negishi Coupling, and Stille Coupling. It is also a useful reagent in the synthesis of polymers, dyes, and pharmaceuticals. The main limitation of this compound is its cost. It is relatively expensive compared to other reagents, and therefore may not be suitable for large-scale reactions.
Orientations Futures
There are a number of potential future directions for the use of (5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid. These include the development of new synthetic methods, such as the use of this compound as a catalyst in the synthesis of polyhydroxyalkanoates. Additionally, this compound could be used in the synthesis of novel heterocycles, such as benzimidazoles and indoles. Finally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications.
Méthodes De Synthèse
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid can be synthesized by reacting 2-methoxybenzaldehyde with bromine in the presence of a base, such as sodium hydroxide, followed by reaction with boron tribromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The reaction produces a white solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acidthoxybenzyl boronic acid is widely used in organic synthesis as a reagent for a variety of reactions, including the Suzuki-Miyaura Coupling, Negishi Coupling, and Stille Coupling. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, this compound has been used in the synthesis of a variety of heterocycles, including benzimidazoles and indoles. It has also been used as a catalyst in the synthesis of polyhydroxyalkanoates.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propriétés
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUOAGHDTWLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

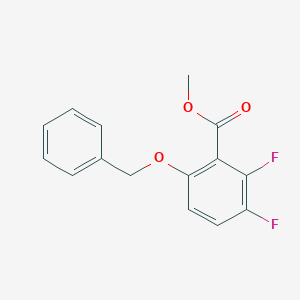
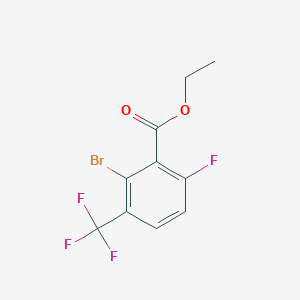
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)

